Enhanced Lipophilicity (XLogP3) Drives Improved Partitioning vs. Unsubstituted Analog
The tert-butyl group in 4-Bromo-1-tert-butyl-1H-1,2,3-triazole significantly increases lipophilicity compared to the parent 4-bromo-1H-1,2,3-triazole. The computed XLogP3-AA value is 1.6 for the target compound [1], while the unsubstituted analog 4-bromo-2H-1,2,3-triazole has a computed XLogP3-AA of 0.6 [2]. This represents a quantitative difference of 1.0 LogP unit, indicating substantially higher lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 4-Bromo-2H-1,2,3-triazole: 0.6 |
| Quantified Difference | +1.0 LogP unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Increased lipophilicity directly impacts passive membrane permeability, solubility, and off-target binding profiles, making this compound a more suitable choice for designing brain-penetrant or hydrophobic pocket-targeting molecules.
- [1] PubChem. (2025). 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole. CID 72213313. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1-_1_1-dimethylethyl_-1H-1_2_3-triazole View Source
- [2] PubChem. (2026). 4-Bromo-2H-1,2,3-triazole. CID 18425880. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18425880 View Source
